molecular formula C16H13N3O5S2 B2799226 2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896011-37-3

2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2799226
CAS No.: 896011-37-3
M. Wt: 391.42
InChI Key: UDSRABSDNLNEKL-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3-thiazole ring substituted with a nitrothiophene moiety. Its structure combines electron-rich (dimethoxybenzamide) and electron-deficient (nitrothiophene-thiazole) regions, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-23-12-5-3-4-10(14(12)24-2)15(20)18-16-17-11(8-26-16)13-6-9(7-25-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSRABSDNLNEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Thiazole (Position 4) Benzamide Substituents Key Properties/Activities References
Target Compound : 2,3-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide 4-Nitrothiophen-2-yl 2,3-Dimethoxy Not explicitly reported; inferred electronic modulation via nitrothiophene
N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Nitrophenyl 2-Phenoxy 129.23% efficacy in growth modulation (p<0.05)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-Nitrophenyl 4-Diethylsulfamoyl Enhanced solubility via sulfonamide group
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2,5-Dimethoxyphenyl 2-(4-Fluorobenzyloxy) Potential CNS activity due to fluorinated aryl groups
4-[(Methylanilino)sulfonyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-Propoxyphenyl 4-(Methylanilino)sulfonyl High-throughput screening candidate for kinase inhibition

Substituent Effects on the Thiazole Ring

  • The thiophene ring may also improve π-π stacking interactions in biological targets .
  • Aromatic vs. Heteroaromatic Substituents : Compounds with nitrophenyl (e.g., ) or propoxyphenyl () groups lack the sulfur heteroatom present in nitrothiophene, which could alter binding specificity in sulfur-rich enzyme active sites .

Benzamide Modifications

  • Methoxy Groups: The 2,3-dimethoxy substituents on the benzamide (target compound) may enhance lipophilicity and membrane permeability compared to polar sulfonamide () or fluorinated analogs (). Methoxy groups are also known to participate in hydrogen-bonding interactions .
  • Sulfonamide vs. Amide Linkers : Sulfonamide-containing analogs (e.g., ) exhibit higher solubility and metabolic stability but may reduce cellular uptake compared to the amide-linked target compound .

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